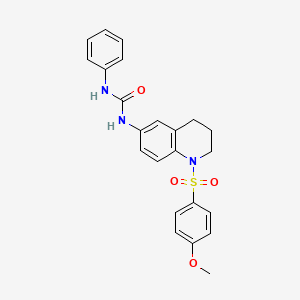

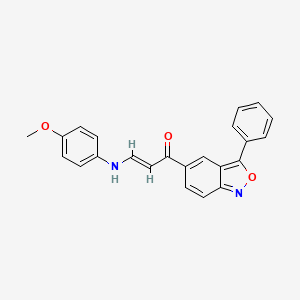

![molecular formula C14H14N2O B2505431 N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide CAS No. 2396580-20-2](/img/structure/B2505431.png)

N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide" is a chemical entity that appears to be related to various research areas, including the synthesis of pyrrole derivatives, which are important in medicinal chemistry and materials science. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom, and they are known for their applications in pharmaceuticals and as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through several methods. One common intermediate for synthesizing polysubstituted pyrroles is N-propargylic beta-enaminones, which can be cyclized to pyrroles in good to high yields using DMSO as a solvent and Cs2CO3 as a base . Additionally, gold(I)-catalyzed amino-Claisen rearrangement of N-propargylic beta-enaminone derivatives has been reported to form tri- and tetrasubstituted pyrroles . Another approach involves the gold-catalyzed reaction between N-propargylic beta-enaminones and arynes to access 3-methylene-1-pyrrolines . These methods highlight the versatility of N-propargylic beta-enaminones as precursors for the synthesis of pyrrole derivatives.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex, with various substituents affecting their properties and reactivity. For instance, the X-ray structure characterization of antipyrine derivatives reveals that the crystal packing is stabilized by a combination of hydrogen bonds and pi-interactions, which are energetically significant . Similarly, the molecular and crystal structures of macrocyclic ligands with beta-enaminone-2-pyrone rings show strong intramolecular hydrogen bonds, confirming the importance of such interactions in stabilizing the molecular structure .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, N-propargylic beta-enaminones can be selectively transformed into pyridines in the absence of bases and using CuBr . The chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles result in the formation of chiral hexahydro-4-pyrimidinones and oxazolidines, demonstrating the nucleophilic nature of certain pyrrole derivatives . Furthermore, the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines from N-propargylic beta-enaminones showcases the potential for functionalization and diversification of the pyrrole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their molecular interactions. Ultrasonic studies on solutions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in ethanol have provided insights into molecular interactions, such as solute-solvent and solvent-solvent interactions, which affect various acoustical parameters like adiabatic compressibility and internal pressure . These studies are essential for understanding the behavior of pyrrole derivatives in different environments and can inform their potential applications.

科学的研究の応用

Molecular Interactions in Solutions : Tekade et al. (2015) investigated the molecular interactions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in ethanol solutions at various temperatures. They measured density, viscosity, and ultrasonic velocity to determine molecular interactions such as solute-solvent and solvent-solvent interactions. This study provides insights into the compound's impact on solvent structure (Tekade, Lohakare, Bajaj, & Naik, 2015).

Synthesis of Bioactive Derivatives : Bijev, Prodanova, and Nankov (2003) focused on the synthesis of new substituted 1H-1-pyrrolylcarboxamides, potentially leading to pharmacologically active compounds. They used various pyrrole compounds as N-acylating agents, suggesting the versatility of pyrrole derivatives in synthesizing new compounds with potential biological activity (Bijev, Prodanova, & Nankov, 2003).

Application in Organic Synthesis : Yang et al. (2009) demonstrated the use of a chiral Cr(III)(salen)Cl complex in catalyzing the enantioselective intramolecular addition of tertiary enamides, like N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide, to ketones. This process efficiently produces enantioenriched 1H-pyrrol-2(3H)-one derivatives, indicating its utility in organic synthesis and the production of complex molecules (Yang, Wang, Huang, & Wang, 2009).

Chemical Analysis Techniques : Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide derivatives. This study highlights the importance of analytical methods in pharmaceutical quality control (Ye, Huang, Li, Xiang, & Xu, 2012).

Synthesis of Functionalized Compounds : Xu et al. (2018) reported the use of Lewis acid catalysts to steer reactions of N-formylmethyl tertiary enamides to produce functionalized vicinal amino alcohols and pyrroles. This showcases the compound's role in facilitating diverse chemical reactions for the synthesis of various functionalized compounds (Xu, Lei, Tong, Zhu, & Wang, 2018).

将来の方向性

The future directions for “N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide” could involve further exploration of its biological activities and potential therapeutic applications. Due to the diverse therapeutic response profile of pyrrole-containing compounds, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders .

特性

IUPAC Name |

N-(2-methyl-3-pyrrol-1-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-3-14(17)15-12-7-6-8-13(11(12)2)16-9-4-5-10-16/h3-10H,1H2,2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOIEKHAZXAQAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2C=CC=C2)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)

![2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide](/img/structure/B2505349.png)

![3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2505354.png)

![N-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2505355.png)

![N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2505360.png)

![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2505362.png)

![(1R,3s,5S)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2505371.png)